molecular formula C14H11NO4 B15143311 Pulixin

Pulixin

Cat. No.: B15143311
M. Wt: 257.24 g/mol
InChI Key: KAASRWALAPIHNZ-UHFFFAOYSA-N
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Description

Pulixin is a bioactive compound derived from the fungus Purpureocillium lilacinum. It has garnered significant attention due to its potent antimalarial properties. This compound interferes with the interaction between fibrinogen-related protein-1 (FREP-1) of Anopheles mosquitoes and the Plasmodium parasite, thereby preventing the transmission of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pulixin involves the cultivation of Purpureocillium lilacinum under specific conditions that promote the production of this compound. The fungus is typically grown in a nutrient-rich medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. The fungus is cultivated in bioreactors, and the conditions are optimized to maximize the yield of this compound. The extraction and purification processes are scaled up accordingly to ensure a consistent supply of the compound for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Pulixin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or halogenated this compound.

Scientific Research Applications

Pulixin has a wide range of scientific research applications:

Mechanism of Action

Pulixin exerts its effects by blocking the transmission of the Plasmodium parasite to mosquitoes. It achieves this by interfering with the interaction between fibrinogen-related protein-1 (FREP-1) in the mosquito’s midgut and the parasite. This disruption prevents the parasite from establishing an infection in the mosquito, thereby halting the transmission cycle .

Comparison with Similar Compounds

Pulixin is unique in its mechanism of action compared to other antimalarial compounds. While many antimalarials target the parasite directly within the human host, this compound targets the transmission stage in mosquitoes. Similar compounds include:

    Taxol: Derived from the Pacific yew tree, used in cancer treatment.

    Quinine: An antimalarial compound derived from the bark of the cinchona tree.

    Cytochalasins: Fungal metabolites with various biological activities.

    Cyclodepsipeptide: A class of compounds with potential antimalarial properties.

This compound’s unique mechanism of action and its potential to prevent malaria transmission make it a valuable addition to the arsenal of antimalarial agents.

Biological Activity

Pulixin, a compound isolated from the fungal species Purpureocillium lilacinum, has garnered attention for its significant biological activity, particularly in the context of malaria transmission and inhibition of Plasmodium falciparum. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is identified as 3-amino-7,9-dihydroxy-1-methyl-6H-benzo[c]chromen-6-one. Its primary mechanism of action involves the inhibition of the interaction between the FREP1 protein in mosquitoes and Plasmodium falciparum infected cells. This interaction is crucial for malaria transmission, making this compound a potential candidate for malaria control strategies.

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas:

  • Inhibition of Malaria Transmission
  • Inhibition of Asexual Stage Proliferation

1. Inhibition of Malaria Transmission

Research indicates that this compound effectively blocks malaria transmission to mosquitoes. The compound was shown to prevent FREP1 from binding to infected cell lysates, thereby inhibiting the parasite's lifecycle within the mosquito host.

Key Findings:

  • EC50 Values :
    • This compound demonstrated an EC50 (the concentration providing half-maximal response) of 11 µM for blocking malaria transmission.
    • In a separate study, it was noted that at 40 µM , this compound completely blocked malaria transmission .

2. Inhibition of Asexual Stage Proliferation

This compound also exhibits potent antimalarial activity against the asexual stages of P. falciparum.

Key Findings:

  • The compound inhibited the proliferation of asexual-stage P. falciparum with an EC50 of 47 nM , indicating high potency against this stage .
  • Cytotoxicity tests revealed that this compound did not exhibit cytotoxic effects at concentrations up to 116 µM , suggesting a favorable safety profile for potential therapeutic use .

Data Table: Biological Activity Summary

Activity TypeEC50 ValueConcentration TestedEffectiveness
Malaria Transmission Blockade11 µM40 µMComplete blockade observed
Asexual Stage Proliferation47 nMUp to 116 µMNo cytotoxic effects noted

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in inhibiting malaria transmission:

  • Study on Mosquito Resistance : Pre-exposure to this compound rendered Anopheles gambiae resistant to Plasmodium infection, showcasing its potential as a transmission-blocking agent .
  • In Vitro Assays : Laboratory assays demonstrated that this compound effectively inhibited both the binding interactions necessary for parasite transmission and the growth of asexual-stage parasites in human blood cultures .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-amino-7,9-dihydroxy-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H11NO4/c1-6-2-7(15)3-11-12(6)9-4-8(16)5-10(17)13(9)14(18)19-11/h2-5,16-17H,15H2,1H3

InChI Key

KAASRWALAPIHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)N

Origin of Product

United States

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